![molecular formula C17H27N3O4SSi B12603120 N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 649774-78-7](/img/structure/B12603120.png)
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the structural features of benzothiazole and triethoxysilane Benzothiazole is a bicyclic compound containing both a benzene ring and a thiazole ring, known for its diverse biological activities Triethoxysilane is a silane compound with three ethoxy groups attached to silicon, often used in the synthesis of organosilicon compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Mécanisme D'action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have been studied for their biological activities.
N-(1,3-Benzothiazol-2-yl)-3,5-dimethoxybenzamide:
Uniqueness
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of the triethoxysilane moiety, which imparts additional functionality and versatility to the compound. This allows it to be used in a broader range of applications, particularly in materials science and surface modification .
Propriétés
Numéro CAS |
649774-78-7 |
|---|---|
Formule moléculaire |
C17H27N3O4SSi |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21) |
Clé InChI |
MOOUJIPOWOWLRA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
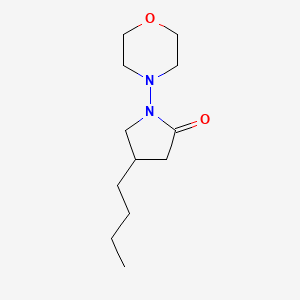
![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
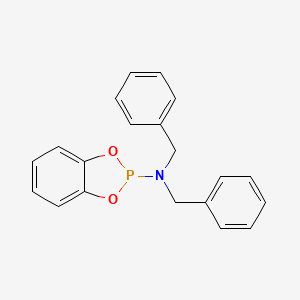

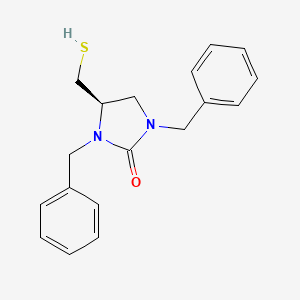
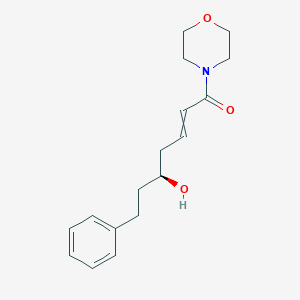
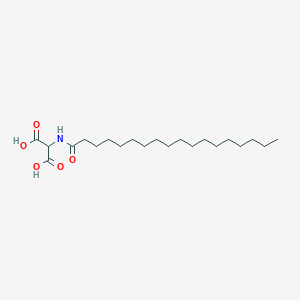

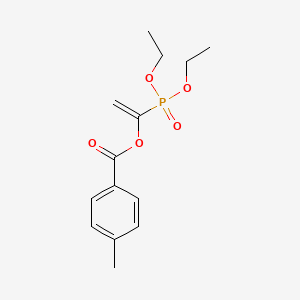
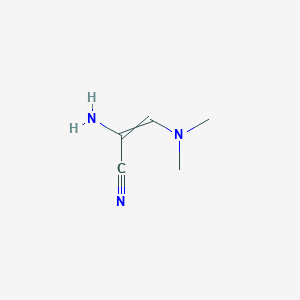
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
